molecular formula C21H24N2O2 B1262840 Vindolinine CAS No. 5980-02-9

Vindolinine

Cat. No.: B1262840
CAS No.: 5980-02-9
M. Wt: 336.4 g/mol
InChI Key: JSLDLCGKZDUQSH-SBDPWIONSA-N
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Description

Vindolinine is an indole alkaloid derived from the plant Catharanthus roseus, commonly known as Madagascar periwinkle. It is part of the monoterpenoid indole alkaloids family, which includes several compounds with significant pharmacological activities. This compound is particularly notable for its role as a precursor in the biosynthesis of other important alkaloids, such as vinblastine and vincristine, which are used in cancer treatment .

Scientific Research Applications

Vindolinine has a wide range of applications in scientific research:

Mechanism of Action

While the exact mechanism of action of vindolinine is not fully understood, it is suspected of causing genetic defects .

Safety and Hazards

Vindolinine may be harmful if inhaled, may cause respiratory tract irritation, may be harmful if absorbed through skin, and may cause skin irritation . It is recommended to use personal protective equipment, avoid dust formation, avoid breathing dust, and ensure adequate ventilation when handling this compound .

Future Directions

Research is being conducted to genetically reprogram yeast to produce the alkaloids vindoline and catharanthine, which are precursors of the anticancer drug vinblastine . This could potentially provide an alternative source of these alkaloids, independent of their natural plant producers, to ensure a stable supply chain .

Preparation Methods

Synthetic Routes and Reaction Conditions: Vindolinine can be synthesized through various chemical routes, often starting from simpler indole derivatives. One common method involves the cyclization of tabersonine, another indole alkaloid, through a series of oxidation and reduction reactions. The process typically requires specific catalysts and controlled reaction conditions to ensure the correct stereochemistry of the product .

Industrial Production Methods: Industrial production of this compound primarily relies on extraction from Catharanthus roseus. The plant material is processed to isolate the alkaloid, which is then purified through techniques such as chromatography. Advances in biotechnological methods, including the use of cell cultures and genetic engineering, are being explored to enhance the yield and efficiency of this compound production .

Chemical Reactions Analysis

Types of Reactions: Vindolinine undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Catalysts: Palladium on carbon, platinum oxide.

Major Products: The major products formed from these reactions include various this compound derivatives, each with potential therapeutic applications .

Comparison with Similar Compounds

Vindolinine is structurally and functionally similar to other vinca alkaloids, including:

  • Vinblastine
  • Vincristine
  • Vindesine
  • Vinorelbine
  • Vincamine

Uniqueness: this compound is unique due to its specific biosynthetic pathway and its role as a precursor to other pharmacologically active compounds. Unlike some of its analogs, this compound itself is not widely used as a therapeutic agent but serves as a crucial intermediate in the synthesis of more potent drugs .

Properties

IUPAC Name

methyl (1R,9R,10R,12R,19S,20R)-20-methyl-8,16-diazahexacyclo[10.6.1.19,12.01,9.02,7.016,19]icosa-2,4,6,13-tetraene-10-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24N2O2/c1-13-19-8-5-10-23-11-9-20(18(19)23)14-6-3-4-7-16(14)22-21(13,20)15(12-19)17(24)25-2/h3-8,13,15,18,22H,9-12H2,1-2H3/t13-,15+,18+,19+,20-,21-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JSLDLCGKZDUQSH-SBDPWIONSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C23CC(C14C5(C2N(CC5)CC=C3)C6=CC=CC=C6N4)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1[C@]23C[C@H]([C@@]14[C@@]5([C@H]2N(CC5)CC=C3)C6=CC=CC=C6N4)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5980-02-9
Record name Vindolinine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=5980-02-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Vindolinine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005980029
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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